molecular formula C19H15NO4 B8607222 4-(4-Benzyloxyphenoxy)-1-nitrobenzene

4-(4-Benzyloxyphenoxy)-1-nitrobenzene

Cat. No.: B8607222
M. Wt: 321.3 g/mol
InChI Key: PPJDYJKQSQKYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzyloxyphenoxy)-1-nitrobenzene is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

1-nitro-4-(4-phenylmethoxyphenoxy)benzene

InChI

InChI=1S/C19H15NO4/c21-20(22)16-6-8-18(9-7-16)24-19-12-10-17(11-13-19)23-14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

PPJDYJKQSQKYDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-benzyloxyphenol (6.01 g, 30 mmol) in anhydrous dimethylformamide (50 ml) under a nitrogen cover was treated with sodium hydride (1.2 g of 60% oil dispersion, 30 mmol) in one portion at room temperature. A moderate gas evolution ensued, and the reaction temperature rose to 41° C. After stirring an additional 35 minutes, 4-Fluoronitrobenzene was added rapidly dropwise, neat via syringe. A mild exotherm brought the reaction temperature to 32° C., after which the reaction was stirred for 18 hours at room temperature. The reaction mixture was poured over ice/water (250 ml), stirred for thirty minutes and the yellow solid collected by suction filtration. Silica gel chromatography (Waters® LC2000; two Pre-Pak® columns, P eluting with 3/1 hexanes/methylene chloride) afforded 4-(4-benzyloxyphenoxy)-1-nitrobenzene (5.9 g, 73%) as a white solid. 1H NMR(400 MHZ): 5.08(2H,s), 6.94-6.99(2H,m), 7.02(4H,s), 7.32-7.47(5H,m), 8.15-8.20(2H,m); MS(ESI)m/z 320.2([M−H]−,100).
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three

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